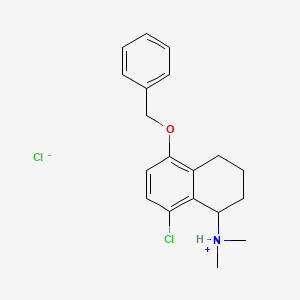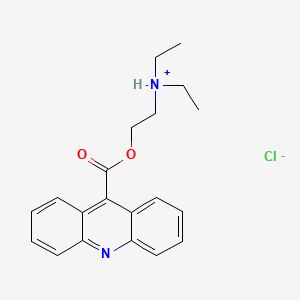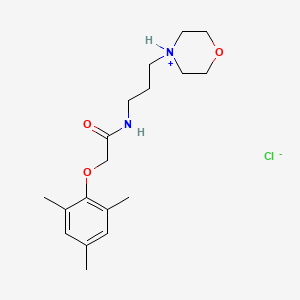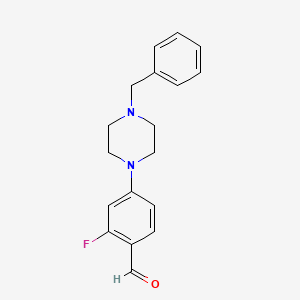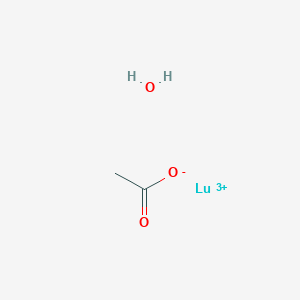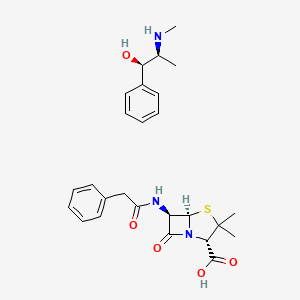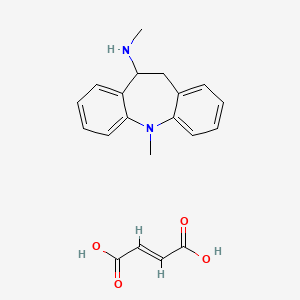
Metapramine fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metapramine fumarate is a tricyclic antidepressant developed by Rhone Poulenc. It was introduced for the treatment of depression in France in 1984. In addition to its efficacy against affective disorders, it also has analgesic properties and may be useful in the treatment of pain . This compound acts as a norepinephrine reuptake inhibitor without affecting the reuptake of serotonin or dopamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of metapramine fumarate involves the synthesis of metapramine followed by its conversion to the fumarate salt. The synthesis of metapramine typically involves the reaction of 10,11-dihydro-5H-dibenz[b,f]azepine with methylamine under specific conditions . The fumarate salt is then formed by reacting metapramine with fumaric acid in an appropriate solvent .
Industrial Production Methods
Industrial production of fumaric acid, a key component in the preparation of this compound, can be achieved through various methods. One common method involves the catalytic isomerization of maleic acid obtained from its anhydride by heating in the presence of water . Another method involves the use of vanadyl pyrophosphate as a catalyst to convert n-butane to fumaric acid .
Chemical Reactions Analysis
Types of Reactions
Metapramine fumarate undergoes several types of chemical reactions, including:
Oxidation: Metapramine can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert metapramine to its reduced forms.
Substitution: Metapramine can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of metapramine can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Metapramine fumarate has several scientific research applications:
Chemistry: It is used as a model compound in studies of tricyclic antidepressants and their chemical properties.
Biology: Research on this compound includes its effects on neurotransmitter reuptake and its potential use in treating neurological disorders.
Medicine: this compound is primarily used in the treatment of depression and pain management. Its analgesic properties make it a candidate for research in pain relief.
Mechanism of Action
Metapramine fumarate exerts its effects primarily by inhibiting the reuptake of norepinephrine, thereby increasing the levels of this neurotransmitter in the synaptic cleft . This action enhances neurotransmission and alleviates symptoms of depression. Additionally, this compound has been shown to act as a low-affinity NMDA receptor antagonist, which may contribute to its analgesic properties .
Comparison with Similar Compounds
Similar Compounds
Desipramine: Another tricyclic antidepressant with similar norepinephrine reuptake inhibition properties.
Imipramine: A tricyclic antidepressant that affects both norepinephrine and serotonin reuptake.
Amitriptyline: A tricyclic antidepressant with broader effects on multiple neurotransmitter systems.
Uniqueness
Metapramine fumarate is unique among tricyclic antidepressants due to its lack of anticholinergic effects, which are commonly observed with other compounds in this class . This makes it a potentially safer option for patients who are sensitive to anticholinergic side effects.
Properties
CAS No. |
93841-84-0 |
|---|---|
Molecular Formula |
C20H22N2O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N,11-dimethyl-5,6-dihydrobenzo[b][1]benzazepin-5-amine |
InChI |
InChI=1S/C16H18N2.C4H4O4/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16;5-3(6)1-2-4(7)8/h3-10,14,17H,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
YQROWEVOSZDTPZ-WLHGVMLRSA-N |
Isomeric SMILES |
CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2,2',2''-[(butylstannylidyne)tris(thio)]tris-](/img/structure/B13778347.png)
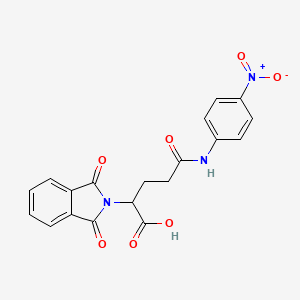

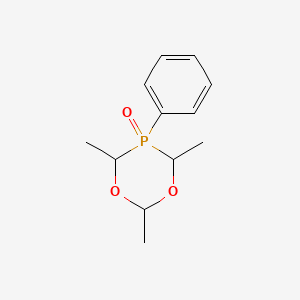
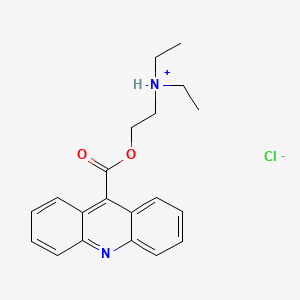

![Heptanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octadecanoic acid](/img/structure/B13778379.png)
